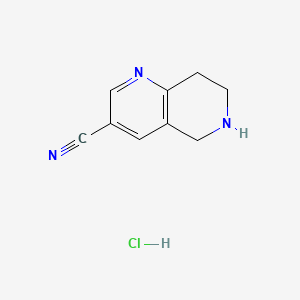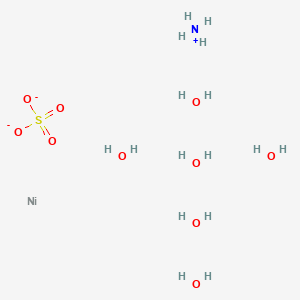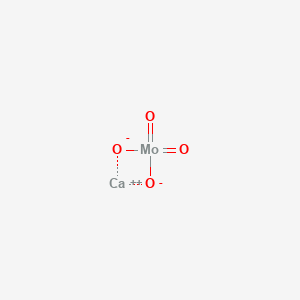![molecular formula C13H12N4O2 B12507737 8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazolo[4,5-b]pyrazine: Another triazole-fused pyrazine with similar biological activities.
1,2,3-triazolo[4,5-c]pyridazine:
1,2,3-triazolo[1,5-a]pyrazine: Known for its use in the development of fluorescent probes and polymers.
Uniqueness
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple protein kinases simultaneously makes it a valuable compound in overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C13H12N4O2/c1-8-5-9(2)7-10(6-8)19-12-11-15-16-13(18)17(11)4-3-14-12/h3-7H,1-2H3,(H,16,18) |
InChI Key |
SWFJNPLSYFYXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=CN3C2=NNC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12507687.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)
![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)



![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)
![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)

![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)
